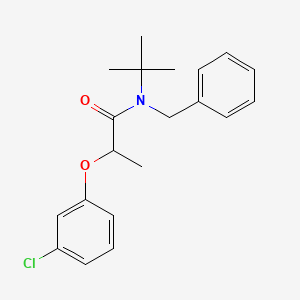![molecular formula C15H23NO6 B4075383 2-{[2-(2,4-dimethylphenoxy)ethyl]amino}-1-propanol ethanedioate (salt)](/img/structure/B4075383.png)
2-{[2-(2,4-dimethylphenoxy)ethyl]amino}-1-propanol ethanedioate (salt)
Overview
Description
2-{[2-(2,4-dimethylphenoxy)ethyl]amino}-1-propanol ethanedioate (salt) is a chemical compound that has been widely used in scientific research. It is a salt form of 2-{[2-(2,4-dimethylphenoxy)ethyl]amino}-1-propanol, which is a beta-adrenergic receptor antagonist. This compound has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in medicine.
Mechanism of Action
The mechanism of action of 2-{[2-(2,4-dimethylphenoxy)ethyl]amino}-1-propanol ethanedioate (2-{[2-(2,4-dimethylphenoxy)ethyl]amino}-1-propanol ethanedioate (salt)) involves its binding to beta-adrenergic receptors in the body. It acts as a competitive antagonist of beta-adrenergic receptors, blocking the effects of endogenous catecholamines such as epinephrine and norepinephrine. This results in a decrease in heart rate, cardiac output, and blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[2-(2,4-dimethylphenoxy)ethyl]amino}-1-propanol ethanedioate (2-{[2-(2,4-dimethylphenoxy)ethyl]amino}-1-propanol ethanedioate (salt)) include a decrease in heart rate, cardiac output, and blood pressure. It also results in a decrease in the release of renin from the kidneys, which is involved in the regulation of blood pressure. This compound has also been shown to have bronchodilatory effects, which may be useful in the treatment of asthma.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{[2-(2,4-dimethylphenoxy)ethyl]amino}-1-propanol ethanedioate (2-{[2-(2,4-dimethylphenoxy)ethyl]amino}-1-propanol ethanedioate (salt)) in lab experiments is its well-established mechanism of action. This makes it a useful tool for investigating the effects of beta-adrenergic receptor antagonists on various physiological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving 2-{[2-(2,4-dimethylphenoxy)ethyl]amino}-1-propanol ethanedioate (2-{[2-(2,4-dimethylphenoxy)ethyl]amino}-1-propanol ethanedioate (salt)). One area of research could focus on investigating its potential applications in the treatment of other medical conditions such as anxiety disorders and depression. Another area of research could focus on developing new formulations of this compound that have improved pharmacokinetic properties and reduced toxicity. Additionally, further research could investigate the effects of this compound on other physiological processes such as glucose metabolism and lipid metabolism.
Scientific Research Applications
2-{[2-(2,4-dimethylphenoxy)ethyl]amino}-1-propanol ethanedioate (2-{[2-(2,4-dimethylphenoxy)ethyl]amino}-1-propanol ethanedioate (salt)) has been used in various research studies due to its beta-adrenergic receptor antagonist properties. It has been investigated for its potential applications in the treatment of various medical conditions such as hypertension, heart failure, and asthma. This compound has also been used in research studies to investigate its effects on cardiac function, respiratory function, and blood pressure regulation.
properties
IUPAC Name |
2-[2-(2,4-dimethylphenoxy)ethylamino]propan-1-ol;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.C2H2O4/c1-10-4-5-13(11(2)8-10)16-7-6-14-12(3)9-15;3-1(4)2(5)6/h4-5,8,12,14-15H,6-7,9H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPSQFDNTBWZNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNC(C)CO)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}azepane oxalate](/img/structure/B4075302.png)
![2-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4075311.png)
![N-allyl-N-[3-(2-iodo-4-methylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4075318.png)
![1-[3-(3-methoxyphenoxy)propyl]azepane oxalate](/img/structure/B4075325.png)
![1-{3-[(1-chloro-2-naphthyl)oxy]propyl}piperazine oxalate](/img/structure/B4075335.png)
![N-({[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]amino}carbonothioyl)-5-(4-chlorophenyl)-2-furamide](/img/structure/B4075348.png)
![3-(4-methoxyphenyl)-5-[1-(4-nitrophenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B4075351.png)
![ethyl 2-{[2-(4-nitrophenyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4075354.png)
![4-[bis(1-methyl-1H-indol-3-yl)methyl]-1,2,3-benzenetriol](/img/structure/B4075374.png)

![4-{3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridazine](/img/structure/B4075398.png)

![N-[4-(acetylamino)phenyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4075413.png)
![N-allyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4075417.png)